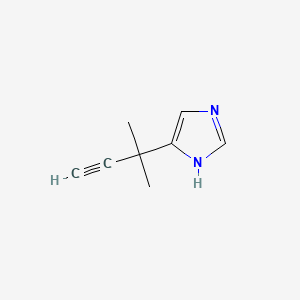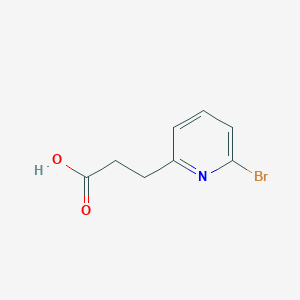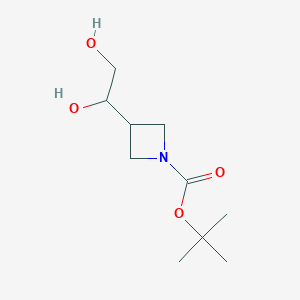![molecular formula C16H17NO4S B13577734 Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MSAB , is a chemical compound with the following molecular formula:
C15H15NO4S
. It has a molecular weight of 305.35 g/mol and the CAS number 173436-66-3 . MSAB is a cell-permeable compound that plays a crucial role in Wnt/β-catenin signaling.Preparation Methods
Synthetic Routes:: The synthetic route for MSAB involves the reaction of 3-aminobenzoic acid methyl ester with 4-methylbenzenesulfonyl chloride. The reaction proceeds under appropriate conditions to yield MSAB.
Industrial Production:: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented. Researchers typically employ standard organic synthesis techniques to prepare MSAB.
Chemical Reactions Analysis
MSAB undergoes several types of reactions:
Substitution Reactions: MSAB can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group. Common reagents include amines or other nucleophiles.
Oxidation and Reduction Reactions: MSAB may undergo oxidation or reduction processes, although specific examples are not widely reported.
Major Products: The major products formed from MSAB reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry::
Wnt/β-Catenin Pathway Research: MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells.
Drug Development: Researchers explore MSAB’s potential as an anti-cancer agent by modulating Wnt/β-catenin signaling.
Cancer Therapy: MSAB’s efficacy against Wnt-dependent cancer growth makes it a promising candidate for cancer treatment.
Cell Signaling Studies: MSAB helps elucidate the role of Wnt/β-catenin signaling in cellular processes.
Pharmaceuticals: MSAB’s unique mechanism of action may inspire drug development.
Biotechnology: Researchers investigate its applications in gene expression regulation.
Mechanism of Action
MSAB directly interacts with β-catenin within the C-terminal two-thirds of the Armadillo repeat region. This interaction leads to β-catenin ubiquitination and subsequent proteasomal degradation. By downregulating Wnt/β-catenin target genes, MSAB selectively inhibits cancer cell proliferation .
Comparison with Similar Compounds
MSAB’s uniqueness lies in its specific targeting of Wnt/β-catenin signaling. Similar compounds include other Wnt pathway modulators, but MSAB’s distinct mechanism sets it apart.
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 4-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-8-14(9-5-11)22(19,20)17-15-10-13(16(18)21-3)7-6-12(15)2/h4-10,17H,1-3H3 |
InChI Key |
ZNIQGOSLXCIOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)


![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)


![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)

![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
